

# 2-Methyl-2-cyclohexen-1-one structural formula and isomers

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## Compound of Interest

Compound Name: 2-Methyl-2-cyclohexen-1-one

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An In-depth Technical Guide to **2-Methyl-2-cyclohexen-1-one**: Structure, Isomerism, and Synthesis

This technical guide provides a comprehensive overview of **2-methyl-2-cyclohexen-1-one**, a cyclic  $\alpha,\beta$ -unsaturated ketone. The document details its structural formula, explores its constitutional and stereoisomers, presents key physicochemical and spectroscopic data, and provides detailed experimental protocols for its synthesis and characterization. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, analytical chemistry, and drug development.

## Structural Formula of 2-Methyl-2-cyclohexen-1-one

**2-Methyl-2-cyclohexen-1-one** is a cyclic organic compound with the molecular formula  $C_7H_{10}O$ .<sup>[1][2]</sup> Its structure consists of a six-membered cyclohexene ring containing a ketone functional group at position 1 and a methyl group at position 2, which is also part of the carbon-carbon double bond. The systematic IUPAC name for this compound is 2-methylcyclohex-2-en-1-one.<sup>[3]</sup>

Key Structural Identifiers:

- Molecular Formula:  $C_7H_{10}O$ <sup>[1][2]</sup>
- Molecular Weight: 110.15 g/mol <sup>[1][4]</sup>

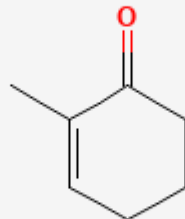
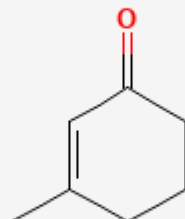
- CAS Number: 1121-18-2[1]
- SMILES: CC1=CCCCC1=O
- InChI Key: LKTNAAYQZJAXCJ-UHFFFAOYSA-N

## Isomers of 2-Methyl-2-cyclohexen-1-one

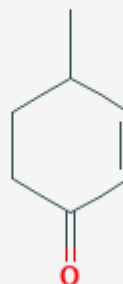
Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For  $C_7H_{10}O$ , this includes constitutional isomers and stereoisomers.

### Constitutional Isomers

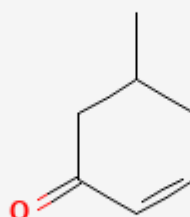
Constitutional isomers have different connectivity of atoms. The primary constitutional isomers of **2-methyl-2-cyclohexen-1-one** involve variations in the position of the methyl group on the cyclohexenone ring.

Isomer Name	Structure
2-Methyl-2-cyclohexen-1-one	
3-Methyl-2-cyclohexen-1-one	

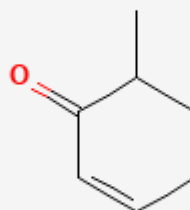
4-Methyl-2-cyclohexen-1-one



5-Methyl-2-cyclohexen-1-one



6-Methyl-2-cyclohexen-1-one



## Stereoisomers

Stereoisomers have the same connectivity but differ in the spatial arrangement of atoms. This is determined by the presence of stereocenters (chiral carbons).

- **2-Methyl-2-cyclohexen-1-one:** This molecule is achiral as it does not contain any stereocenters and possesses a plane of symmetry.
- **3-Methyl-2-cyclohexen-1-one:** This molecule is also achiral.
- **4-Methyl-2-cyclohexen-1-one:** The carbon at position 4 is a stereocenter, bonded to a methyl group, a hydrogen, and two different paths around the ring. Therefore, it exists as a pair of enantiomers: (R)-4-methylcyclohex-2-en-1-one and (S)-4-methylcyclohex-2-en-1-one.[\[5\]](#)
- **5-Methyl-2-cyclohexen-1-one:** The carbon at position 5 is a stereocenter. It exists as a pair of enantiomers: (R)-5-methylcyclohex-2-en-1-one and (S)-5-methylcyclohex-2-en-1-one.
- **6-Methyl-2-cyclohexen-1-one:** The carbon at position 6 is a stereocenter. It exists as a pair of enantiomers: (R)-6-methylcyclohex-2-en-1-one and (S)-6-methylcyclohex-2-en-1-one.[\[6\]](#)

## Data Presentation

## Physicochemical Properties of Methylcyclohexenone Isomers

The following table summarizes key physicochemical properties for **2-methyl-2-cyclohexen-1-one** and its constitutional isomers. Note that experimental data for all isomers is not readily available; in such cases, computed properties are provided.

Property	2-Methyl-	3-Methyl-	4-Methyl-	5-Methyl-	6-Methyl-
CAS Number	1121-18-2[1]	1193-18-6[4]	5515-76-4[7]	7214-50-8[8]	6610-21-5[6]
Molecular Weight (g/mol)	110.15	110.15	110.15[9]	110.15[8]	110.15[6]
Boiling Point (°C)	176-179	199-200	N/A	N/A	N/A
Density (g/mL at 25°C)	0.972	0.971	N/A	N/A	N/A
Refractive Index (n <sub>20/D</sub> )	1.487	1.494	N/A	N/A	N/A
LogP (Computed)	1.69[3]	1.54	1.54[7]	1.3 (Computed) [8]	1.5 (Computed) [6]

## Spectroscopic Data Summary

Spectroscopic analysis is crucial for differentiating between the isomers. Below is a summary of expected characteristic spectroscopic features.

Technique	2-Methyl-	3-Methyl-	4-Methyl-	5-Methyl-	6-Methyl-
IR (C=O stretch, $\text{cm}^{-1}$ )	~1670-1685	~1670-1685	~1670-1685	~1670-1685	~1670-1685
IR (C=C stretch, $\text{cm}^{-1}$ )	~1620-1640	~1620-1640	~1620-1640	~1620-1640	~1620-1640
$^1\text{H}$ NMR (vinyl H, ppm)	No vinyl H	~5.8-6.0 (1H)	~5.9-6.1 (1H, d), ~6.7-6.9 (1H, m)	~5.9-6.1 (1H, d), ~6.7-6.9 (1H, m)	~5.9-6.1 (1H, d), ~6.7-6.9 (1H, m)
$^{13}\text{C}$ NMR (C=O, ppm)	~198-202	~198-202	~198-202	~198-202	~198-202
Mass Spec ( $\text{M}^+$ , m/z)	110	110	110	110	110
Mass Spec (Base Peak, m/z)	82[3]	82	67	67	82

## Experimental Protocols

### Synthesis Protocol: Robinson Annulation

The Robinson annulation is a classic and powerful method for the synthesis of six-membered rings, including substituted cyclohexenones.<sup>[10]</sup> It involves a Michael addition followed by an intramolecular aldol condensation.<sup>[11][12]</sup> The synthesis of 4a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one from 2-methylcyclohexanone is a representative example.<sup>[13]</sup>

Objective: To synthesize a substituted cyclohexenone via Robinson Annulation.

Materials:

- 2-Methylcyclohexanone (1.0 equiv.)
- Methyl vinyl ketone (MVK) (1.2 equiv.)
- Sodium ethoxide (1.1 equiv.)

- Anhydrous ethanol
- 5% Hydrochloric acid (aq.)
- Saturated sodium bicarbonate solution (aq.)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Solvents for extraction and chromatography (e.g., Dichloromethane, Hexane, Ethyl acetate)
- Silica gel (230-400 mesh)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-methylcyclohexanone in anhydrous ethanol.[\[13\]](#)
- **Enolate Formation:** To the stirred solution, add sodium ethoxide portion-wise at room temperature. Stir the mixture for 30 minutes to facilitate the complete formation of the enolate.[\[13\]](#)
- **Michael Addition:** Slowly add methyl vinyl ketone to the reaction mixture using a dropping funnel over approximately 15 minutes.[\[13\]](#) An exothermic reaction may be observed.
- **Aldol Condensation & Dehydration:** Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours to drive the intramolecular aldol condensation and subsequent dehydration.[\[13\]](#)
- **Work-up:**
  - Cool the reaction mixture to room temperature and neutralize with 5% HCl.
  - Remove the ethanol via rotary evaporation.
  - Extract the aqueous residue with dichloromethane (3x).



- Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure annulated product.

## Analytical Protocol: Spectroscopic Characterization

Objective: To identify and differentiate methylcyclohexenone isomers using standard spectroscopic techniques.[\[14\]](#)

### A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).[\[14\]](#)
- Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz (or higher) spectrometer. For  $^1\text{H}$  NMR, typical parameters include a  $90^\circ$  pulse, a relaxation delay of 1-2 seconds, and 16-32 scans. For  $^{13}\text{C}$  NMR, use proton decoupling and acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
- Analysis: Analyze the chemical shifts, integration (for  $^1\text{H}$ ), and coupling patterns to elucidate the structure and confirm the position of the methyl group and the double bond.

### B. Infrared (IR) Spectroscopy:

- Sample Preparation: For a liquid sample, place a small drop between two NaCl or KBr plates to create a thin film.[\[14\]](#)
- Acquisition: Record the spectrum on an FTIR spectrometer, typically scanning from 4000 to  $400\text{ cm}^{-1}$ . Acquire a background spectrum of the clean plates first.
- Analysis: Identify the characteristic absorption bands for the  $\text{C}=\text{O}$  stretch of an  $\alpha,\beta$ -unsaturated ketone (approx.  $1670\text{-}1685\text{ cm}^{-1}$ ) and the  $\text{C}=\text{C}$  stretch (approx.  $1620\text{-}1640$

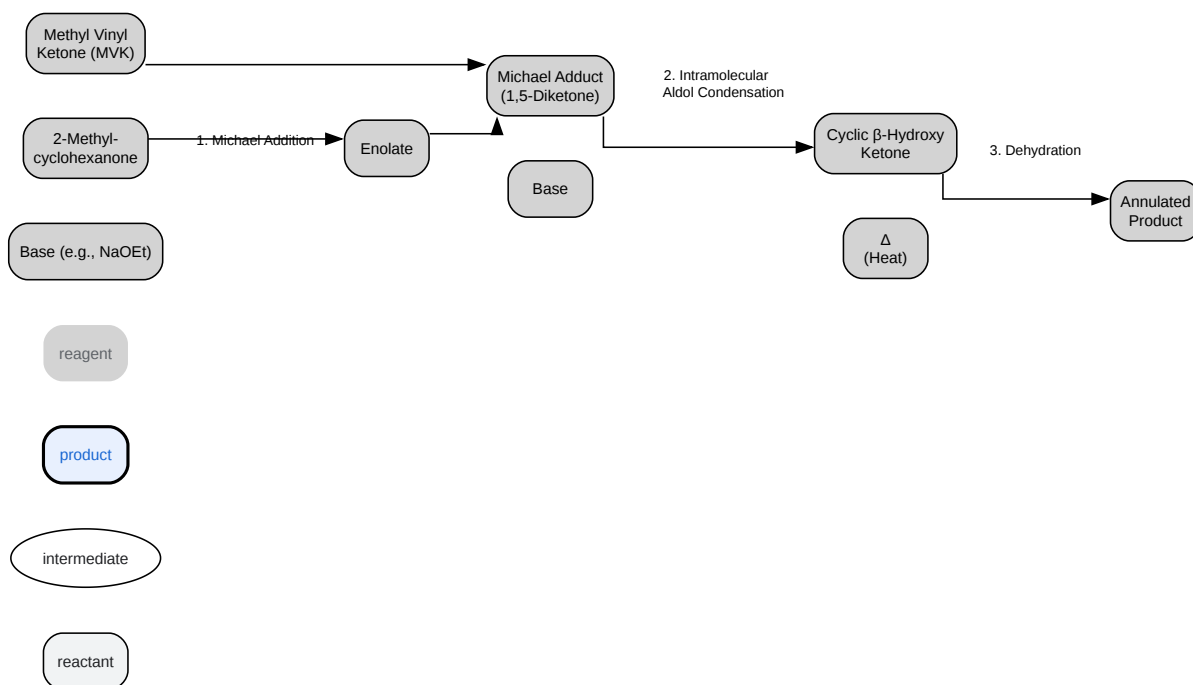
cm<sup>-1</sup>).[\[14\]](#)

#### C. Gas Chromatography-Mass Spectrometry (GC-MS):

- Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like dichloromethane or diethyl ether.[\[14\]](#)
- Acquisition: Inject 1  $\mu$ L of the solution into a GC-MS system. Use a suitable capillary column (e.g., DB-5) and a temperature program (e.g., ramp from 50°C to 250°C) to separate the components. The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.[\[14\]](#)
- Analysis: Determine the retention time of the isomer. Analyze the mass spectrum for the molecular ion peak ( $M^+$  at  $m/z$  110) and the characteristic fragmentation pattern to confirm the structure.

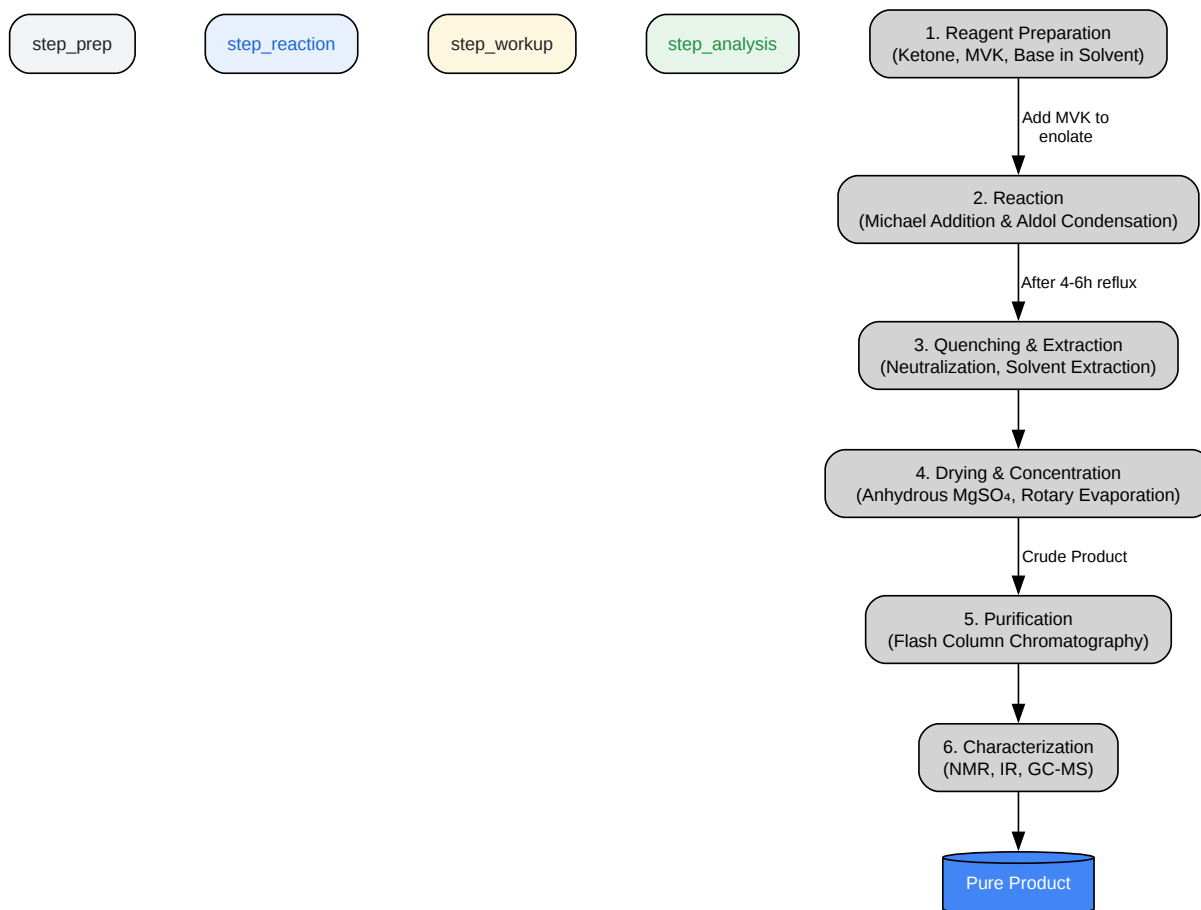
## Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and mechanisms relevant to **2-methyl-2-cyclohexen-1-one** and its isomers.



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Caption: Reaction mechanism of the Robinson Annulation.



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Caption: Experimental workflow for synthesis and purification.

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